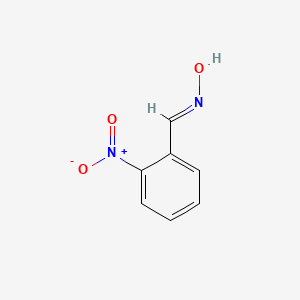

2-Nitrobenzaldoxime

Description

The exact mass of the compound 2-Nitrobenzaldoxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGDCCTWRRUDX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302461 | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-00-4, 6635-41-2 | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Nitrobenzaldoxime – Synthetic Utility and Physicochemical Profile

[1]

Executive Summary

2-Nitrobenzaldoxime (CAS 6635-41-2) is a critical aromatic heterocycle precursor and nucleophilic reagent in organic synthesis.[1] Distinguished by the ortho-nitro substitution, it possesses unique reactivity patterns not found in its meta or para isomers.[1] It serves as a primary gateway to 2,1-benzisoxazoles (anthranils) and 2-nitrobenzonitriles , and functions as a specialized deprotecting agent due to the enhanced nucleophilicity of its oximate anion (alpha-effect).[1] This guide provides a rigorous technical analysis of its properties, synthesis, and divergent reaction pathways.[1][2]

Physicochemical Characterization

The compound exists primarily as the (E)-isomer (often historically referred to as syn-benzaldoxime in the context of the H–C=N relationship), which is thermodynamically more stable than the (Z)-isomer.[1]

| Property | Value | Notes |

| CAS Number | 6635-41-2 | Generic; (E)-isomer is 4836-00-4 |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Pale yellow to white crystals | Photosensitive (slow darkening) |

| Melting Point | 98–100 °C | Sharp transition indicates high purity |

| Boiling Point | ~294 °C (dec.)[1][3] | Decomposes before boiling at atm pressure |

| Solubility | Soluble in MeOH, EtOH, DMSO | Sparingly soluble in cold water |

| pKa | ~10.1 | Acidity of the oxime =N-OH proton |

| Hazards | H302, H315, H319 | Irritant; Harmful if swallowed |

Synthetic Protocol: Preparation from 2-Nitrobenzaldehyde[1]

The synthesis relies on the condensation of 2-nitrobenzaldehyde with hydroxylamine hydrochloride. The choice of base and solvent is critical to minimize side reactions such as the Cannizzaro reaction or premature cyclization.

Optimized Laboratory Protocol

Reagents:

-

2-Nitrobenzaldehyde (1.0 eq)[1]

-

Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.1 eq)

-

Sodium Carbonate (Na₂CO₃) (0.6 eq) or Sodium Acetate (1.2 eq)[1]

-

Solvent: Ethanol/Water (3:1 v/v)[1]

Procedure:

-

Dissolution: Dissolve 2-nitrobenzaldehyde in ethanol at room temperature. Ensure complete solvation to prevent clumping.

-

Activation: In a separate beaker, dissolve NH₂OH·HCl in the minimum amount of water.

-

Addition: Add the hydroxylamine solution to the aldehyde solution.

-

Buffering: Slowly add the base (Na₂CO₃ or NaOAc) dissolved in water dropwise. Technical Note: Maintaining a pH of ~5–6 is optimal. Too basic (pH > 9) can degrade the aldehyde; too acidic prevents nucleophilic attack.

-

Reflux: Heat the mixture to 60–70 °C for 2 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3).[1]

-

Workup: Cool to 0 °C. The product often precipitates. If not, remove ethanol under reduced pressure and dilute with ice water.[1]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol if necessary.

Mechanistic Reactivity & Transformations[1]

2-Nitrobenzaldoxime is a "divergent intermediate."[1] Its fate is strictly controlled by the reaction conditions (pH, temperature, and reagents).[1]

Cyclization to 2,1-Benzisoxazole (Anthranil)

Unlike 2-hydroxybenzaldoxime, which forms 1,2-benzisoxazole, 2-nitrobenzaldoxime cyclizes to 2,1-benzisoxazole (anthranil) .[1] This transformation involves an internal oxidation-reduction where the nitro group oxygen attacks the imine carbon.

-

Reagents: SnCl₂/HCl or mild reductive conditions.

-

Mechanism: Reduction of -NO₂ to -NO (nitroso) followed by electrocyclic ring closure.[1]

Dehydration to 2-Nitrobenzonitrile

Under acidic or dehydrating conditions, the oxime eliminates water to form the nitrile.[1]

-

Reagents: Acetic anhydride (Ac₂O), Thionyl chloride (SOCl₂), or Copper(II) acetate.[1]

-

Utility: 2-Nitrobenzonitrile is a precursor for diverse quinazolines.[1]

Nucleophilic Deprotection (The Alpha-Effect)

The oximate anion (Ar-CH=N-O⁻) is a potent nucleophile due to the alpha-effect (repulsion between lone pairs on adjacent N and O atoms).

-

Application: Used to cleave active esters (e.g., acetate, trifluoroacetate) or regenerate enzymes inhibited by phosphorylation.[1] It attacks the carbonyl or phosphoryl center, displacing the leaving group.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways starting from 2-nitrobenzaldehyde.

Caption: Divergent synthesis pathways of 2-Nitrobenzaldoxime showing cyclization, dehydration, and deprotection utility.

Applications in Drug Development[2]

Scaffold Construction

-

Indazole Synthesis: While direct cyclization yields anthranils, 2-nitrobenzaldoxime derivatives can be converted to indazoles via reduction to the hydrazine or amine followed by diazotization/cyclization.[1] Indazoles are pharmacophores in anti-inflammatory (e.g., Benzydamine) and kinase inhibitor drugs.[1]

-

Quinazoline Precursors: The reduction to 2-aminobenzaldehyde provides the "AB-ring" system for quinazoline synthesis, a scaffold found in EGFR inhibitors (e.g., Gefitinib).[1]

Analytical Chemistry

-

Metal Chelation: The oxime group forms colored complexes with transition metals (Cu²⁺, Fe²⁺), utilized in colorimetric detection assays.[1]

Safety & Handling (SDS Summary)

Hazard Class: 6.1 (Toxic)[1]

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

Storage: Store at 2–8 °C. Protect from light.

-

Incompatibility: Strong oxidizing agents and strong acids (risk of violent decomposition).

References

-

National Institute of Standards and Technology (NIST). 2-Nitrobenzaldoxime Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

Organic Syntheses. o-Nitrobenzaldehyde Preparation. Org. Synth. 1953, 33,[1] 60. Available at: [Link]

-

PubChem. 2-Nitrobenzaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

-

Royal Society of Chemistry. Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. J. Chem. Soc. C, 1968. Available at: [Link][1]

-

PureSynth. Syn-2-Nitrobenzaldoxime [Deprotecting Agent] Product Data. Available at: [Link][1]

An In-depth Technical Guide to the Structures of syn-2-Nitrobenzaldoxime and anti-2-Nitrobenzaldoxime for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the syn and anti isomers of 2-nitrobenzaldoxime, focusing on their structural elucidation, synthesis, and potential for further chemical transformation. The principles and methodologies discussed herein are grounded in established stereochemical concepts and analytical techniques, offering valuable insights for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of E/Z Isomerism in Oximes

Oximes, compounds containing the C=N-OH functional group, are pivotal intermediates in organic synthesis and are present in a variety of biologically active molecules.[1] The restricted rotation around the carbon-nitrogen double bond gives rise to geometric isomerism, resulting in syn and anti (or E and Z) diastereomers. The spatial arrangement of the hydroxyl group relative to other substituents on the imine carbon profoundly influences the molecule's physical, chemical, and biological properties.[2] For aldoximes derived from aromatic aldehydes, the terms syn and anti are used to describe the orientation of the hydroxyl group relative to the hydrogen atom of the azomethine group. In the syn isomer, the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides.[3]

The 2-nitrobenzaldoxime isomers are of particular interest due to the presence of the nitro group, a versatile functional group known to impart a wide range of biological activities, including antimicrobial and anticancer properties.[4] The electronic and steric influence of the ortho-nitro group can affect the isomeric stability, reactivity, and interaction with biological targets. A thorough understanding and unambiguous characterization of each isomer are therefore critical for any drug discovery and development program.

Molecular Structure and Stereochemistry

The fundamental difference between syn-2-nitrobenzaldoxime and anti-2-nitrobenzaldoxime lies in the three-dimensional arrangement of the atoms.

Caption: General molecular structures of syn- and anti-2-nitrobenzaldoxime.

Note: As specific image URLs for the molecular structures are not available, the above DOT script is a template. The actual structures would show the 2-nitrophenyl group, the C=N double bond, the hydrogen on the imine carbon, and the hydroxyl group in the respective syn and anti orientations.

Conformational Analysis and Stability

The presence of the bulky nitro group at the ortho position introduces significant steric hindrance, which can influence the preferred conformation and the relative stability of the two isomers. The nitro group is likely to be twisted out of the plane of the phenyl ring to minimize steric repulsion with the oxime functionality. In the syn isomer, the hydroxyl group is oriented towards the nitro group, which could potentially lead to intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. This interaction, if present, would stabilize the syn conformation. Conversely, the anti isomer would lack this intramolecular stabilization. However, steric repulsion between the hydroxyl group and the nitro group in the syn isomer could also be a destabilizing factor. The interplay of these electronic and steric effects determines the thermodynamic stability of each isomer.

Synthesis and Isomer Separation

The synthesis of 2-nitrobenzaldoxime typically proceeds via the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride.[1] This reaction often yields a mixture of syn and anti isomers, with the ratio being dependent on the reaction conditions such as temperature, pH, and solvent.[5][6]

General Synthetic Protocol

The following protocol is a generalized procedure for the synthesis of 2-nitrobenzaldoxime, which can be adapted and optimized to favor the formation of one isomer over the other.

Materials:

-

2-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

-

Cool the 2-nitrobenzaldehyde solution in an ice bath and slowly add the aqueous hydroxylamine hydrochloride/NaOH solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Isomer Separation by Column Chromatography

The syn and anti isomers of aldoximes generally exhibit different polarities, allowing for their separation by column chromatography.[5] The syn isomer, with the potential for intramolecular hydrogen bonding, may be less polar than the anti isomer.

Protocol for Chromatographic Separation:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude mixture of 2-nitrobenzaldoxime isomers in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the separated isomers.

-

Combine the fractions containing each pure isomer and evaporate the solvent to yield the isolated syn and anti products.

Caption: Workflow for the synthesis and separation of syn- and anti-2-nitrobenzaldoxime.

Spectroscopic and Crystallographic Characterization

Unambiguous identification of the syn and anti isomers is crucial and is achieved through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between oxime isomers.[7] The chemical shifts of nuclei in proximity to the C=N-OH group are particularly sensitive to the stereochemistry.

Expected ¹H NMR Spectral Differences:

-

Azomethine Proton (CH=N): The chemical shift of the proton attached to the imine carbon is expected to differ between the two isomers. In many aldoximes, the proton syn to the hydroxyl group is deshielded and appears at a higher chemical shift (downfield) compared to the corresponding proton in the isomer where it is anti to the hydroxyl group.

-

Aromatic Protons: The protons on the 2-nitrophenyl ring, particularly the proton at the 6-position, will experience different anisotropic effects from the C=N-OH group in the two isomers, leading to variations in their chemical shifts.

-

Hydroxyl Proton (N-OH): The chemical shift of the hydroxyl proton can also vary and is often broad. In the syn isomer, intramolecular hydrogen bonding with the nitro group could lead to a downfield shift and potentially a sharper signal compared to the anti isomer.

Expected ¹³C NMR Spectral Differences:

-

Imine Carbon (C=N): The chemical shift of the imine carbon is sensitive to the stereochemistry of the oxime.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons, especially the ipso-carbon and the carbon at the 6-position, are likely to be different in the syn and anti isomers. For some imines, the α-carbon in the syn isomer shows a consistent upfield shift of 8-11 ppm compared to the anti isomer.[8]

| Nucleus | Expected Chemical Shift Difference (syn vs. anti) | Rationale |

| ¹H (CH=N) | The azomethine proton in the anti isomer (syn to the OH group) is expected to be at a higher chemical shift. | Anisotropic effect of the hydroxyl group. |

| ¹H (Aromatic) | Protons ortho to the C=N bond will show different chemical shifts. | Different spatial proximity and anisotropic effects of the oxime group. |

| ¹³C (C=N) | Different chemical shifts are expected for the imine carbon. | The electronic environment of the imine carbon is influenced by the stereochemistry. |

| ¹³C (Aromatic) | The ipso-carbon and ortho-carbon chemical shifts are expected to differ. | Steric and electronic effects transmitted through space and bonds. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural elucidation of the syn and anti isomers.[9] This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation in the solid state. For 2-nitrobenzaldoxime isomers, X-ray crystallography would confirm the syn or anti configuration and provide insights into the planarity of the molecule and the extent of any intramolecular hydrogen bonding.

Chemical Reactivity: The Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions.[10] This reaction is highly stereospecific, with the substituent anti to the hydroxyl group migrating to the nitrogen atom.[11]

Caption: Stereospecificity of the Beckmann rearrangement for syn- and anti-2-nitrobenzaldoxime.

-

anti-2-Nitrobenzaldoxime: In the anti isomer, the 2-nitrophenyl group is anti to the hydroxyl group. Therefore, upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), the 2-nitrophenyl group is expected to migrate, leading to the formation of 2-nitrobenzamide .

-

syn-2-Nitrobenzaldoxime: In the syn isomer, the hydrogen atom is anti to the hydroxyl group. The Beckmann rearrangement of this isomer would involve the migration of the hydrogen atom, which is less common for aldoximes and can sometimes lead to fragmentation or the formation of nitriles. However, if the rearrangement proceeds, the expected product would be 2-nitrophenylformamide .

The distinct products formed from the Beckmann rearrangement of the syn and anti isomers can be used as a chemical method to confirm their stereochemical assignment.

Biological Activity and Drug Development Potential

While specific biological activity data for the individual isomers of 2-nitrobenzaldoxime are not extensively reported, the general classes of nitroaromatic compounds and oximes are known to possess a wide range of pharmacological properties.[4][12] The presence of the nitro group can be a key pharmacophore, but it can also be associated with toxicity. Therefore, evaluating the biological activity and toxicological profile of each isomer independently is of paramount importance in drug development.

Potential areas for investigation include:

-

Antimicrobial Activity: Nitroaromatic compounds are known for their antibacterial and antifungal properties.

-

Anticancer Activity: Many nitro-containing compounds have been investigated as potential anticancer agents.

-

Enzyme Inhibition: The oxime functionality can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes.[5]

Conclusion

The syn and anti isomers of 2-nitrobenzaldoxime represent a compelling case study in stereochemistry, with significant implications for their chemical reactivity and potential biological activity. While the synthesis of a mixture of these isomers is straightforward, their separation and unambiguous characterization require careful application of chromatographic and spectroscopic techniques. The stereospecificity of the Beckmann rearrangement offers a classic chemical method for confirming the isomeric identity. For researchers in drug development, the differential biological activities of these isomers warrant further investigation, as the precise three-dimensional structure is often a critical determinant of a molecule's therapeutic efficacy and safety profile. This guide provides a foundational framework for the synthesis, characterization, and further exploration of these intriguing molecules.

References

- Introduction to the Stereoselective Synthesis of Oximes. University Chemistry, 2022. [URL not available]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC, 2021. [Link]

-

Selective synthesis of E-isomers of aldoximes via a domino aza-Michael/retro-Michael reaction. ResearchGate, 2013. [Link]

-

13C shieldings in syn and anti aldimines and ketimines. Canadian Science Publishing, 1981. [Link]

-

Preparation of aldoximes and ketoximes 2a. ResearchGate, 2020. [Link]

-

Synthesis of Enantiomerically Pure Anti-Aldols: A Highly Stereoselective Ester-Derived Titanium Enolate Aldol Reaction. NIH, 2000. [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. ResearchGate, 2013. [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. Semantic Scholar, 2001. [Link]

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group, 2018. [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC, 2023. [Link]

-

Structural Chemistry of Oximes. ACS Publications, 2021. [Link]

-

Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed, 2000. [Link]

-

Beckmann Rearrangement. Master Organic Chemistry, 2023. [Link]

-

A Review of Biologically Active Oxime Ethers. PMC, 2023. [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate, 2001. [Link]

-

Beckmann rearrangement. Wikipedia, 2023. [Link]

-

X-ray crystal structure of compound 4 (α-OH isomer). ResearchGate, 2019. [Link]

-

The Structural Diversity and Biological Activity of Steroid Oximes. MDPI, 2022. [Link]

- Process for separating mixtures of nitrobenzaldehyde isomers.

-

3-Nitrobenzaldoxime. PubChem, 2023. [Link]

-

Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 2014. [Link]

-

Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column. SIELC Technologies, 2023. [Link]

-

Beckmann Rearrangements. Aldoximes. Journal of the American Chemical Society, 1963. [Link]

-

13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Science Publishing, 1972. [Link]

-

Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. ResearchGate, 2002. [Link]

-

2-NITROBENZALDOXIME. LookChem, 2023. [Link]

-

Pharmacological activities of oximes. ResearchGate, 2020. [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI, 2023. [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX, 2001. [Link]

-

Confusion on syn and anti nomenclature. Chemistry Stack Exchange, 2017. [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark, 2019. [Link]

-

Oxime radicals: generation, properties and application in organic synthesis. PMC, 2020. [Link]

-

Beckmann Rearrangement. Organic Chemistry Portal, 2023. [Link]

-

Chemical Properties of 2-Nitrobenzaldoxime (CAS 6635-41-2). Cheméo, 2023. [Link]

-

Isolation and analysis of carbonyl compounds as oximes. CDC Stacks, 1972. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts, 2024. [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 2005. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts, 2020. [Link]

-

The Beckmann Rearrangement. Denmark Group, 2011. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation, 2025. [Link]

Sources

- 1. arpgweb.com [arpgweb.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Beckmann Rearrangement [organic-chemistry.org]

- 12. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

2-Nitrobenzaldoxime: A Divergent Precursor for N-Heterocyclic Scaffolds

This technical guide details the role of 2-Nitrobenzaldoxime as a divergent intermediate in heterocyclic synthesis.

Executive Summary

2-Nitrobenzaldoxime is a bifunctional aromatic building block characterized by an electrophilic nitro group (

-

Oxidative Activation: Conversion to 2-nitrobenzonitrile oxide for 1,3-dipolar cycloadditions (Isoxazoles).

-

Reductive Activation: Transformation into 2-aminobenzaldoxime or reactive nitrene/nitroso species for intramolecular cyclization (Indazoles, Quinazolines).

This guide provides the mechanistic basis and experimental protocols for leveraging 2-nitrobenzaldoxime in the synthesis of three pharmacologically critical heterocycles: Indazoles , Isoxazoles , and Quinazoline-3-oxides .

Part 1: Chemical Profile & Reactivity Map

The versatility of 2-nitrobenzaldoxime arises from the orthogonal reactivity of its functional groups. The nitro group serves either as a latent nucleophile (upon reduction) or an electron-withdrawing activator. The oxime group acts as a 1,3-dipole precursor or an electrophilic trap.

Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from 2-nitrobenzaldoxime.

Caption: Divergent synthetic pathways from 2-nitrobenzaldoxime to key heterocyclic cores.

Part 2: Synthesis of Isoxazoles (The Oxidative Pathway)

Mechanism: 1,3-Dipolar Cycloaddition

In this pathway, the nitro group remains intact, serving as a handle for late-stage diversification. The aldoxime is converted into a nitrile oxide in situ, which undergoes a concerted [3+2] cycloaddition with alkynes or alkenes.

-

Chlorination: Reaction with N-chlorosuccinimide (NCS) generates the hydroximoyl chloride.

-

Dehydrohalogenation: Treatment with a base (e.g., Triethylamine) eliminates HCl to form the transient 2-nitrobenzonitrile oxide.

-

Cycloaddition: The nitrile oxide reacts with a dipolarophile (alkyne) to yield the isoxazole.[1][2]

Experimental Protocol: 3-(2-Nitrophenyl)-5-substituted Isoxazole

Reagents: 2-Nitrobenzaldoxime (1.0 equiv), NCS (1.1 equiv), Alkyne (1.2 equiv), Et

-

Chlorination: Dissolve 2-nitrobenzaldoxime (5 mmol) in DMF (10 mL). Add NCS (5.5 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature to form the hydroximoyl chloride intermediate.

-

Cycloaddition: Add the terminal alkyne (6 mmol) to the mixture.

-

Base Addition: Dropwise add a solution of Et

N (6 mmol) in DMF (2 mL) over 30 minutes at 0°C. Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan. -

Workup: Stir for 4-6 hours. Pour into ice-water, extract with EtOAc, wash with brine, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Validation Point: The appearance of a characteristic isoxazole C=C stretch (~1600 cm

Part 3: Synthesis of Indazoles (The Reductive Pathway)

Mechanism: Reductive Cyclization

This pathway leverages the proximity of the nitro and aldoxime groups. Reduction of the nitro group generates a nucleophilic amine (or nitroso/nitrene intermediate) that attacks the oxime nitrogen, closing the ring to form the indazole core.

Experimental Protocol: 2H-Indazole Synthesis

Reagents: 2-Nitrobenzaldoxime, Fe powder, dilute HCl (or SnCl

-

Reduction: Suspend 2-nitrobenzaldoxime (10 mmol) in Ethanol (50 mL). Add Fe powder (30 mmol) and dilute HCl (5 mL).

-

Reflux: Heat the mixture to reflux for 3 hours. The nitro group reduces to the amine, which spontaneously attacks the oxime nitrogen (often eliminating water) to form the indazole or indazole-N-oxide.

-

Isolation: Filter off the iron residues while hot. Neutralize the filtrate with NaHCO

. Extract with DCM. -

Purification: Recrystallize from ethanol/water to obtain the indazole product.

Mechanistic Insight: If the reduction is partial (e.g., to hydroxylamine), the product may be 1-hydroxyindazole . Complete reduction usually yields 2H-indazole or 1H-indazole tautomers depending on substituents.

Part 4: Synthesis of Quinazoline-3-Oxides[5]

Mechanism: Condensation-Cyclization

2-Nitrobenzaldoxime is first reduced to 2-aminobenzaldoxime . This intermediate acts as a bis-nucleophile. When reacted with an aldehyde or orthoester, it undergoes condensation followed by ring closure.

Protocol: One-Pot Synthesis from 2-Aminobenzaldoxime

Note: 2-Aminobenzaldoxime is prepared via catalytic hydrogenation (H

-

Condensation: Dissolve 2-aminobenzaldoxime (5 mmol) and the target Benzaldehyde derivative (5 mmol) in Ethanol (20 mL).

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 10 mol%).

-

Reaction: Reflux for 2-4 hours. The amine condenses with the aldehyde to form an imine, which then cyclizes onto the oxime oxygen/nitrogen.

-

Oxidation (Optional): In some protocols, an oxidant (e.g., DDQ or MnO

) is added to aromatize the dihydro-intermediate to the fully aromatic quinazoline-3-oxide .

Part 5: Mechanistic Visualization (Indazole Formation)

The following diagram details the reductive cyclization mechanism, a critical pathway for generating the indazole pharmacophore.

Caption: Step-wise mechanism of 2-nitrobenzaldoxime reductive cyclization to 2H-indazole.

References

-

Synthesis of Isoxazoles via Nitrile Oxides

-

Indazole Synthesis (Davis-Beirut/Cadogan Context)

-

Quinazoline-3-Oxide Synthesis

- Title: A Review on the Synthesis and Chemical Transform

- Source: PMC (PubMed Central)

-

URL:[Link]

-

General Reactivity of 2-Nitrobenzaldoxime

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

2-Nitrobenzaldoxime as a Precursor for Nitrile Oxides: An In-Depth Technical Guide

Foreword: The Strategic Value of Nitrile Oxides in Modern Synthesis

For the discerning researcher in drug development and complex molecule synthesis, the pursuit of efficient and selective methods for constructing heterocyclic scaffolds is a perpetual endeavor. Among the myriad of synthetic intermediates, nitrile oxides (R-C≡N⁺-O⁻) stand out as exceptionally potent 1,3-dipoles. Their utility is most profoundly demonstrated in the [3+2] cycloaddition reaction, a powerful transformation that provides direct access to isoxazoles and isoxazolines. These five-membered heterocycles are not merely synthetic curiosities; they are privileged structures found in a multitude of natural products and pharmaceutically active compounds, valued for their metabolic stability and diverse biological activities.[1]

However, the high reactivity that makes nitrile oxides so valuable also renders them inherently unstable. Most nitrile oxides are transient species, prone to rapid dimerization to form furoxans, necessitating their in situ generation and immediate consumption.[2] This practical constraint has driven the development of stable, reliable precursors that can be controllably converted into the reactive nitrile oxide in the presence of a desired reaction partner. This guide focuses on one such precursor: 2-nitrobenzaldoxime. We will explore its unique advantages, the mechanistic underpinnings of its conversion to the corresponding nitrile oxide, and provide practical, field-tested protocols for its application in synthesis.

Part 1: The Rationale for 2-Nitrobenzaldoxime as a Precursor of Choice

The selection of an optimal precursor for a reactive intermediate is a critical decision in synthetic planning. 2-Nitrobenzaldoxime emerges as a strategic choice due to a confluence of electronic and stability factors that enhance both the generation and subsequent reactivity of the derived nitrile oxide.

The Electronic Influence of the Ortho-Nitro Group

The defining feature of 2-nitrobenzaldoxime is the powerful electron-withdrawing nitro group positioned ortho to the aldoxime functionality. This substitution has a profound impact on the electronic character of the resulting 2-nitrophenylnitrile oxide. Computational studies have established that electron-withdrawing groups, such as the nitro group, significantly increase the electrophilicity of the nitrile oxide dipole.[3]

This enhanced electrophilicity translates into several practical advantages:

-

Accelerated Cycloaddition Rates: The reaction between a nitrile oxide and a dipolarophile is governed by frontier molecular orbital (FMO) theory. In many cases, particularly with electron-rich alkenes, the reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. A potent electron-withdrawing group like -NO₂ lowers the energy of the nitrile oxide's LUMO, narrowing the HOMO-LUMO gap and accelerating the rate of the cycloaddition.

-

Enhanced Regioselectivity: The [3+2] cycloaddition of a nitrile oxide with an unsymmetrical dipolarophile can lead to two possible regioisomers. The electronic polarization of both the dipole and the dipolarophile dictates the preferred orientation. The strong electron-withdrawing nature of the ortho-nitro group can amplify the electronic bias in the 2-nitrophenylnitrile oxide, often leading to a higher degree of regioselectivity in the cycloaddition, which is a significant advantage in complex syntheses where isomeric purity is paramount.[3]

Precursor Stability and Handling

2-Nitrobenzaldoxime is a crystalline solid with a melting point of 98-100 °C, making it a stable and easily handled precursor.[4] This contrasts with many other nitrile oxide precursors which may be oils or less stable solids. Its parent aldehyde, 2-nitrobenzaldehyde, is commercially available and the oximation reaction to form the aldoxime is a straightforward and high-yielding process.

Part 2: Generation of 2-Nitrophenylnitrile Oxide: Mechanisms and Methods

The conversion of 2-nitrobenzaldoxime to 2-nitrophenylnitrile oxide is fundamentally a dehydration reaction. This can be achieved through several reliable methods, primarily categorized as direct oxidation or via a two-step halogenation-dehydrohalogenation sequence. The choice of method often depends on the sensitivity of the substrates and the desired reaction conditions.

Method A: Direct Oxidation with Sodium Hypochlorite

A common and effective method for the in situ generation of nitrile oxides from aldoximes is oxidation with aqueous sodium hypochlorite (NaOCl). This method is often preferred for its mild conditions and the ready availability of the oxidant.

The mechanism proceeds via an initial N-chlorination of the oxime, followed by a base-mediated elimination of HCl to furnish the nitrile oxide.

Caption: Nitrile oxide formation via oxidation.

This process is typically performed in a biphasic system (e.g., dichloromethane/water) at or below room temperature, allowing the generated nitrile oxide to be immediately trapped by the dipolarophile present in the organic phase.

Method B: Halogenation and In Situ Dehydrohalogenation

An alternative and widely used approach is the two-step, one-pot procedure involving the formation of an intermediate hydroximoyl halide, which is then dehydrohalogenated in situ with a base to generate the nitrile oxide.

-

Halogenation: The aldoxime is first treated with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form the corresponding hydroximoyl chloride or bromide.

-

Dehydrohalogenation: A non-nucleophilic base, typically triethylamine (Et₃N), is then added to the reaction mixture. The base abstracts the acidic hydroxyl proton, initiating the elimination of HX (where X = Cl or Br) to yield the nitrile oxide.

Caption: Halogenation-dehydrohalogenation pathway.

This method offers excellent control and is compatible with a wide range of functional groups. The slow addition of the base allows for the gradual generation of the nitrile oxide, keeping its concentration low and minimizing dimerization.

Part 3: The [3+2] Cycloaddition Reaction: Crafting Isoxazolines

Once generated, the 2-nitrophenylnitrile oxide readily undergoes a [3+2] cycloaddition reaction with a dipolarophile, typically an alkene or alkyne, to form the corresponding 4,5-dihydroisoxazole (isoxazoline) or isoxazole, respectively.[5][6]

Caption: General workflow for isoxazoline synthesis.

The reaction is concerted and typically proceeds with high stereospecificity, where the stereochemistry of the alkene is retained in the isoxazoline product. As previously discussed, the regioselectivity is strongly influenced by both electronic and steric factors. For the reaction of 2-nitrophenylnitrile oxide with styrene, the formation of the 3,5-disubstituted isoxazoline is overwhelmingly favored. This is due to the favorable orbital overlap between the oxygen of the nitrile oxide and the carbon of the styrene bearing the phenyl group.

Part 4: Experimental Protocols and Data

The following protocols are provided as a robust starting point for researchers. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Synthesis of 2-Nitrobenzaldoxime

This procedure outlines the synthesis of the precursor from commercially available 2-nitrobenzaldehyde.

-

To a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in a mixture of ethanol and water, add 2-nitrobenzaldehyde (1.0 equivalent).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the volume of ethanol under vacuum.

-

Cool the remaining aqueous solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-nitrobenzaldoxime as a pale yellow solid.

In Situ Generation and Cycloaddition of 2-Nitrophenylnitrile Oxide with Styrene (Method A)

This protocol details the one-pot synthesis of 3-(2-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole using the sodium hypochlorite method.

-

Dissolve 2-nitrobenzaldoxime (1.0 mmol) and styrene (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of sodium hypochlorite (10-15% available chlorine, ~5 mL) dropwise over 20-30 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the aldoxime.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isoxazoline.

| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Method A (Oxidation) | NaOCl | CH₂Cl₂/H₂O | 0 to RT | 75-90 |

| Method B (Halogenation) | NCS, Et₃N | CH₂Cl₂ or THF | 0 to RT | 80-95 |

Table 1: Comparison of Generation Methods for 2-Nitrophenylnitrile Oxide and Subsequent Cycloaddition with Styrene.

Part 5: Safety and Handling Considerations

As with all laboratory procedures, a thorough risk assessment should be conducted prior to commencing any experimental work.

-

2-Nitrobenzaldehyde and 2-Nitrobenzaldoxime: These compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Reagents: Sodium hypochlorite is corrosive and an oxidizing agent. N-Halosuccinimides are irritants and moisture-sensitive. Triethylamine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Reaction Hazards: While 2-nitrophenylnitrile oxide is generated and consumed in situ, it is important to be aware that some nitrile oxides can be explosive in concentrated form. The slow addition of reagents to control the rate of generation is a critical safety measure. Some intermediate hydroximoyl halides can be unstable; therefore, one-pot procedures are highly recommended.

Conclusion: A Versatile Tool for Heterocyclic Chemistry

2-Nitrobenzaldoxime serves as a highly effective and practical precursor for the generation of 2-nitrophenylnitrile oxide. The presence of the ortho-nitro group enhances the reactivity and selectivity of the subsequent [3+2] cycloaddition reactions, making it a valuable tool for the synthesis of complex molecules containing the isoxazoline framework. The operational simplicity of the in situ generation methods, coupled with the stability of the precursor, positions 2-nitrobenzaldoxime as a go-to reagent for researchers and drug development professionals aiming to construct these important heterocyclic motifs with efficiency and control.

References

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Retrieved from [Link]

-

MDPI. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.

-

Royal Society of Chemistry. (2014). Cycloaddition of styrene oxide and CO2 mediated by pyrolysis of urea. Retrieved from [Link]

-

ResearchGate. (2017). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Retrieved from [Link]

-

UCLA. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.

-

MDPI. (2018). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Retrieved from [Link]

-

SpringerLink. (2018). Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition. Retrieved from [Link]

-

ResearchGate. (2018). [2+2] Cycloadditions of α,β -unsaturated aldehydes with nitroalkenes. Retrieved from [Link]

-

Beilstein Journals. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

-

Indian Academy of Sciences. (2020). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6635-41-2,2-NITROBENZALDOXIME. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chesci.com [chesci.com]

- 5. mdpi.com [mdpi.com]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole - Google Patents [patents.google.com]

Methodological & Application

Application Note: Precision Synthesis of 3-(2-Nitrophenyl)isoxazoles via 1,3-Dipolar Cycloaddition

Abstract

The isoxazole and isoxazoline scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores in antibiotics, anticancer agents, and as masked 1,3-dicarbonyl equivalents. This application note details the generation and trapping of 2-nitrobenzonitrile oxide from 2-nitrobenzaldoxime . Unlike simple benzaldoximes, the ortho-nitro substituent introduces unique steric and electronic effects that influence dipole stability and dimerization rates. We present three validated protocols for the in situ generation of the dipole, emphasizing the suppression of furoxan formation and the optimization of cycloaddition efficiency with various dipolarophiles.

Mechanistic Insight & Reaction Design

The Challenge of the Ortho-Nitro Group

The 1,3-dipolar cycloaddition (1,3-DCA) of nitrile oxides to alkenes or alkynes is a concerted

-

Electronic Activation: The strong electron-withdrawing nitro group (

) at the ortho position increases the electrophilicity of the nitrile oxide carbon, potentially accelerating reaction rates with electron-rich dipolarophiles. -

Steric Bulk: The ortho-substituent twists the dipole out of planarity with the aromatic ring, affecting the transition state energy.

-

Dimerization Risk: If the dipolarophile concentration is low or the addition is slow, the nitrile oxide rapidly dimerizes to form 3,4-bis(2-nitrophenyl)furoxan . This is the primary failure mode.

Reaction Pathway Visualization

The following diagram illustrates the generation of the nitrile oxide, its productive cycloaddition, and the competing dimerization pathway.

Figure 1: Mechanistic pathway showing the critical divergence between productive cycloaddition and furoxan formation.

Experimental Protocols

We provide three distinct protocols. Protocol A is the industry standard for reliability. Protocol B is a "green" alternative using Chloramine-T. Protocol C utilizes hypervalent iodine for metal-free oxidation.

Protocol A: The Classical Huisgen Method (NCS/Et N)

Best for: General synthesis, non-sensitive substrates, large scale.

-

Chlorination:

-

Dissolve 2-nitrobenzaldoxime (1.0 equiv) in anhydrous DMF or DCM (0.2 M).

-

Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature.

-

Checkpoint: Monitor by TLC. The starting oxime is polar; the hydroximoyl chloride is less polar. Stir for 1–3 hours until conversion is complete.

-

-

Cycloaddition:

-

Add the Dipolarophile (Alkene/Alkyne, 1.2–1.5 equiv) to the reaction mixture.

-

Cool the solution to 0°C.

-

-

Dipole Generation:

-

Dissolve Triethylamine (Et

N) (1.2 equiv) in a small volume of solvent. -

Add the Et

N solution dropwise over 30–60 minutes. -

Rationale: Slow addition keeps the steady-state concentration of the nitrile oxide low, favoring reaction with the alkene (second-order) over dimerization (second-order but requires two dipole molecules).

-

-

Workup:

-

Dilute with water, extract with EtOAc. Wash organic layer with water (to remove DMF/succinimide) and brine.

-

Dry over Na

SO

-

Protocol B: Chloramine-T Mediated Synthesis (Green Chemistry)

Best for: Aqueous/Ethanolic solvents, avoiding chlorinated solvents, mild conditions.

-

Preparation:

-

Dissolve 2-nitrobenzaldoxime (1.0 equiv) and the Dipolarophile (1.1 equiv) in Ethanol (EtOH) or MeOH.

-

-

Reaction:

-

Workup:

-

Evaporate the alcohol. Resuspend residue in water/DCM.

-

Filter off the precipitated p-toluenesulfonamide (if solid) or wash it away in the aqueous layer.

-

Purify the organic layer.

-

Protocol C: Hypervalent Iodine Oxidation (Metal-Free)

Best for: Acid-stable substrates, avoiding halogenated byproducts.

-

Preparation:

-

Dissolve 2-nitrobenzaldoxime (1.0 equiv) and Dipolarophile (1.5 equiv) in Methanol.

-

Add a catalytic amount of TFA (0.05 equiv).

-

-

Oxidation:

-

Add (Diacetoxyiodo)benzene (PIDA/DIB) (1.1 equiv) portion-wise over 15 minutes at 0°C.

-

Allow to warm to room temperature.

-

-

Workup:

-

Quench with saturated NaHCO

. Extract with DCM.

-

Optimization & Troubleshooting Guide

The success of the reaction depends heavily on the "Dipole vs. Dipolarophile" balance.

| Variable | Recommendation | Rationale |

| Solvent | DCM, DMF, EtOH (Method B) | Polar aprotic solvents (DMF) stabilize the transition state but are hard to remove. DCM is standard. |

| Temperature | 0°C | Higher temperatures increase reaction rate but significantly increase dimerization risk. Keep it cool during base addition. |

| Addition Rate | Very Slow (Syringe Pump) | Critical for Method A. High instantaneous dipole concentration guarantees furoxan formation. |

| Stoichiometry | Excess Dipolarophile (1.5–2.0 eq) | Pushes the equilibrium toward the product (Le Chatelier's principle) and scavenges the dipole. |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common reaction failures.

References

-

Rai, K. M. L., et al. (2021).[1] "Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review." ResearchGate.

-

Mendelsohn, B. A., et al. (2009).[4][5] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters.

- Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

-

Belen'kii, L. I. (2008). "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis." Wiley Online Library.

-

Goumont, R., et al. (2013). "The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry." Mini Reviews in Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solved Experiment 2A : 1,3-Dipolar cycloaddition reaction - | Chegg.com [chegg.com]

- 3. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of N-Alkyl Hydroxylamines via the 2-Nitrobenzaldoxime Route

Executive Summary

The synthesis of N-alkyl hydroxylamines (

This Application Note details a robust, self-validating protocol for the mono-alkylation of hydroxylamine using 2-Nitrobenzaldoxime as a masked equivalent. This method leverages the Nitrone Route , where 2-nitrobenzaldoxime serves as a chemically intelligent scaffold that directs alkylation to the nitrogen atom and subsequently facilitates mild hydrolytic cleavage due to the electron-withdrawing nature of the 2-nitro group.

Strategic Rationale: The Nitrone Advantage

The Challenge: Direct Alkylation

Direct reaction of alkyl halides with hydroxylamine (

-

N-monoalkyl hydroxylamines (Desired)

-

N,N-dialkyl hydroxylamines (Over-alkylation)

-

O-alkyl hydroxylamines (Wrong regioselectivity)

The Solution: 2-Nitrobenzaldoxime Scaffold

By condensing hydroxylamine with 2-nitrobenzaldehyde to form 2-nitrobenzaldoxime , we effectively "protect" the oxygen and create a rigid dipole.

-

Regiocontrol: The oxime exists predominantly in the E-configuration, favoring N-alkylation to form a nitrone .

-

Enhanced Hydrolysis: The ortho-nitro group provides a strong inductive electron-withdrawing effect ($ -I $). This destabilizes the C=N bond of the intermediate nitrone towards nucleophilic attack by water, allowing cleavage under milder acidic conditions than unsubstituted benzaldoxime derivatives.

-

Purification: The byproduct, 2-nitrobenzaldehyde, is a crystalline solid (unlike liquid benzaldehyde), facilitating removal by simple filtration.

Reaction Mechanism & Pathway[4][5]

The transformation proceeds through two distinct phases: N-Alkylation and Acidolytic Cleavage .

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the synthesis of N-alkyl hydroxylamines via 2-nitrobenzaldoxime.

Experimental Protocol

Reagents and Equipment

-

Starting Material: 2-Nitrobenzaldoxime (CAS: 7149-69-1).

-

Alkylating Agent: Primary alkyl halide (e.g., Benzyl bromide, Methyl iodide).

-

Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

). -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

-

Hydrolysis Agent: 2N Hydrochloric Acid (HCl).

Step-by-Step Methodology

Phase 1: Preparation of the Nitrone[1][3][4]

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldoxime (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).

-

Deprotonation: Add Sodium Ethoxide (1.1 equiv) slowly at room temperature. The solution will turn deep yellow/orange, indicating the formation of the oximate anion.

-

Note: If using

, add solid base and stir for 30 minutes before adding the alkyl halide.

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Silica; EtOAc:Hexane 1:3). The nitrone typically appears as a lower Rf spot compared to the oxime. -

Isolation:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in DCM and wash with water to remove inorganic salts.

-

Dry organic layer over

, filter, and concentrate. -

Checkpoint: The crude nitrone is often a crystalline solid. Recrystallize from EtOH/Hexane if necessary before hydrolysis.

-

Phase 2: Acidic Cleavage (Hydrolysis)

-

Suspension: Suspend the purified Nitrone in 2N HCl (5 equiv relative to nitrone).

-

Hydrolysis: Heat the suspension to

for 2–3 hours. The suspension will change appearance as the lipophilic nitrone is cleaved into the water-soluble hydroxylamine salt and the insoluble aldehyde.-

Observation: 2-Nitrobenzaldehyde will precipitate out or form an oil that solidifies upon cooling.

-

-

Separation: Cool the mixture to

. Filter off the solid 2-Nitrobenzaldehyde byproduct.-

Validation: Check the melting point of the solid byproduct (~42–44°C) to confirm identity.

-

-

Extraction: Wash the acidic filtrate with Diethyl Ether (

mL) to remove traces of aldehyde. -

Product Isolation: The aqueous phase contains the N-alkyl hydroxylamine hydrochloride .

-

Option A (Solid Salt): Lyophilize the aqueous phase to obtain the hygroscopic HCl salt.

-

Option B (Free Base): Carefully neutralize with

and extract into EtOAc (only if the free base is stable; many are prone to oxidation).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Technical Data & Optimization

Solvent Effects on Regioselectivity

The ratio of N-alkylation (Nitrone) vs. O-alkylation (Oxime Ether) is solvent-dependent.

| Solvent | Dielectric Constant | Predominant Product | Yield (Typical) |

| Ethanol | 24.5 | N-Alkyl (Nitrone) | 85-92% |

| Acetonitrile | 37.5 | Mixture (N > O) | 70-80% |

| DMF | 36.7 | Mixture (N ~ O) | 60% |

| THF | 7.5 | O-Alkyl favored | <40% (N-alkyl) |

Guideline: Use protic solvents like Ethanol or Methanol to stabilize the transition state leading to the nitrone.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Nitrone | O-Alkylation competition | Switch solvent to Ethanol; Ensure 2-Nitrobenzaldoxime is the anti-isomer (standard commercial form). |

| Incomplete Hydrolysis | Acid too weak / Temp too low | Increase temp to 70°C; Ensure pH < 1. The 2-nitro group aids hydrolysis, but steric bulk of the alkyl group (R) may slow it down. |

| Product Oxidation | Free base instability | Keep product as HCl salt. Store under Argon. Avoid metallic spatulas (trace metals catalyze oxidation). |

Safety & Handling

-

Hydroxylamines: Potentially mutagenic and skin sensitizers. Handle with double gloves in a fume hood.

-

2-Nitrobenzaldoxime: Irritant.

-

Explosion Hazard: Do not distill nitrones or hydroxylamines to dryness at high heat; they can be thermally unstable.

References

-

Buehler, E., & Brown, G. B. (1967). The Synthesis of N-Alkylhydroxylamines. Journal of Organic Chemistry.

- Context: Foundational text on the alkylation of oximes and the preference for N-alkyl

-

Goti, A., & Cicchi, S. (2000). Synthesis of Nitrones. In Science of Synthesis.

- Context: Authoritative review on nitrone synthesis via oxime alkylation and subsequent hydrolysis protocols.

-

Bonnet-Delpon, D. (2012). Nitrones and Oximes in Organic Synthesis.

- Context: Discusses the hydrolytic stability of nitrones and the accelerating effect of electron-withdrawing groups on the arom

-

Hamer, J., & Macaluso, A. (1964). Nitrones. Chemical Reviews.

- Context: Classic review detailing the mechanism of nitrone hydrolysis to hydroxylamines.

Sources

Application Note: Strategic Utilization of 2-Nitrobenzaldoxime in the Synthesis of Isoxazole-Based Anti-Tubercular Agents

Executive Summary

The resurgence of Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel chemotypes.[1] The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting potent inhibition against the Mtb enoyl-acyl carrier protein reductase (InhA ) and fatty acyl-AMP ligase (FadD32 ).[2]

This application note details the strategic use of 2-Nitrobenzaldoxime as a versatile linchpin precursor. Unlike simple aldehydes, 2-nitrobenzaldoxime offers dual reactivity: the oxime moiety serves as a precursor for nitrile oxides (enabling 1,3-dipolar cycloadditions), while the ortho-nitro group provides a handle for subsequent reduction-cyclization sequences to access fused heterocycles like 2,1-benzisoxazoles (anthranils) or quinazolines .

This guide provides a validated protocol for synthesizing 3,5-disubstituted isoxazole libraries via a [3+2] cycloaddition strategy, optimized for high-throughput discovery of anti-tubercular agents.

Chemical Utility & Scaffold Analysis[1]

Why 2-Nitrobenzaldoxime?

The utility of 2-nitrobenzaldoxime lies in its ability to function as a masked dipole . In the presence of a chlorinating agent and a base, it generates a transient nitrile oxide species. This intermediate reacts rapidly with alkynes or alkenes to form the isoxazole core—a bioisostere of the amide bond found in many peptide-based drugs, but with improved metabolic stability.

Key Structural Advantages:

-

Rigidity: The isoxazole ring locks the orientation of substituents, enhancing binding affinity to the InhA active site.

-

Hydrogen Bonding: The nitrogen and oxygen atoms serve as H-bond acceptors, critical for interaction with the Tyr158 residue in InhA.

-

Late-Stage Diversification: The nitro group remains intact during cycloaddition, allowing for post-cyclization modifications (e.g., reduction to aniline for amide coupling).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway from 2-nitrobenzaldoxime to the active isoxazole scaffold.

Figure 1: Mechanistic pathway for the conversion of 2-nitrobenzaldoxime to isoxazole scaffolds via nitrile oxide cycloaddition.

Experimental Protocol: Synthesis of 3-(2-Nitrophenyl)-5-substituted-isoxazoles

This protocol describes the "One-Pot" generation of the nitrile oxide and subsequent trapping with a terminal alkyne. This method avoids the isolation of the unstable nitrile oxide, enhancing safety and yield.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Precursor: 2-Nitrobenzaldoxime (98% purity).

-

Reagent: N-Chlorosuccinimide (NCS).

-

Base: Triethylamine (Et3N).

-

Dipolarophile: Propargyl-linked derivative (e.g., Propargyl alcohol or N-propargyl benzamide).

-

Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Generation of Hydroximoyl Chloride

-

Dissolution: In a round-bottom flask, dissolve 2-nitrobenzaldoxime (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).

-

Chlorination: Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise at 0°C.

-

Expert Insight: Maintain 0°C to prevent runaway exotherms. The reaction is initially slow but accelerates.

-

-

Activation: Stir the mixture at room temperature for 1-2 hours.

-

Monitoring: Check by TLC (30% EtOAc/Hexane). The disappearance of the starting oxime indicates the formation of 2-nitro-N-hydroxybenzenecarboximidoyl chloride.

-

Phase 2: [3+2] Cycloaddition

-

Addition of Dipolarophile: Add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Base-Mediated Cyclization: Add a solution of Triethylamine (1.5 eq) in DMF (2 mL) dropwise over 30 minutes at 0°C.

-

Causality: Slow addition is critical. High local concentrations of base can cause the nitrile oxide to dimerize into furoxan (a dead-end byproduct) rather than reacting with the alkyne.

-

-

Completion: Allow the reaction to warm to room temperature and stir overnight (12 h).

-

Work-up: Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane) to isolate the isoxazole derivative.

Quantitative Data Summary (Expected Yields)

| Component | Role | Stoichiometry | Typical Yield | Notes |

| 2-Nitrobenzaldoxime | Scaffold Core | 1.0 eq | - | Starting material quality affects dimerization rates. |

| NCS | Chlorinating Agent | 1.2 eq | >95% (Step 1) | Ensure NCS is dry. |

| Alkyne | Pharmacophore | 1.2 eq | 75-85% (Step 2) | Electron-deficient alkynes react faster. |

| Furoxan Dimer | Byproduct | - | <5% | Minimized by slow base addition. |

Biological Evaluation: Anti-Tubercular Screening

Once synthesized, the isoxazole derivatives must be validated for activity against M. tuberculosis.[1] The Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput screening due to its low cost and non-radiometric nature.

MABA Workflow Validation

The following diagram outlines the decision logic for the biological assay.

Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA) to determine Minimum Inhibitory Concentration (MIC).

Protocol Highlights:

-

Controls: Always include Isoniazid (MIC ~0.05 µg/mL) and Rifampicin as positive controls.

-

Solubility: 2-nitrobenzaldoxime derivatives can be lipophilic.[3] Ensure final DMSO concentration in the well is <1% to avoid false toxicity.

-

Interpretation: A change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial metabolism (reduction). The MIC is the lowest concentration preventing this color change.

Safety & Handling

-

Nitrile Oxides: While generated in situ, nitrile oxides are reactive species.[4][5] Perform all reactions in a fume hood.

-

Nitro Compounds: 2-Nitrobenzaldoxime and its derivatives contain a nitro group. While generally stable, avoid subjecting dry residues to high heat or friction.

-

Mtb Handling: All biological assays involving live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) facility.

References

-

Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity. International Journal of Mycobacteriology.

-

Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes. PubMed.

-

Synthesis of 1,2-benzisoxazoles and related compounds. Thieme Connect.

-

Synthesis and antitubercular activity of isoxazole incorporated 1,2,3-triazole derivatives. ResearchGate.

-

Benzisoxazole Synthesis Protocols. Organic Chemistry Portal.

Sources

- 1. Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 2. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzisoxazole synthesis [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

procedure for converting 2-Nitrobenzaldoxime to quinazoline derivatives

Technical Application Note: Strategic Synthesis of Quinazoline Scaffolds from 2-Nitrobenzaldoxime

Executive Summary

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While traditional syntheses often start from anthranilic acid or 2-aminobenzonitrile, 2-nitrobenzaldoxime offers a distinct strategic advantage: it functions as a masked, atom-economical "ortho-functionalized" precursor.

This guide details the conversion of 2-nitrobenzaldoxime into quinazoline derivatives via reductive cyclization . Unlike conventional routes requiring harsh condensation, this pathway leverages the in situ generation of 2-aminobenzaldoxime, enabling a cascade reaction with aldehydes or activated carbonyls to yield quinazoline-3-oxides , which are readily deoxygenated to the parent quinazolines.

Mechanistic Principles & Retrosynthesis

The transformation relies on the chemoselective reduction of the nitro group (

-

Nucleophilic Center: The newly formed amine (

). -

Electrophilic/Nucleophilic Partner: The oxime carbon and nitrogen.

When reacted with an external aldehyde (

Pathway Visualization

The following diagram illustrates the divergent pathways from 2-nitrobenzaldoxime to the quinazoline core.

Figure 1: Reaction cascade from 2-nitrobenzaldoxime to quinazoline derivatives via the N-oxide intermediate.

Experimental Protocols

Protocol A: One-Pot Indium-Mediated Reductive Cyclization

Best for: High-value substrates, mild conditions, and library generation.

Rationale: Indium metal in dilute aqueous acid acts as a single-electron transfer (SET) agent. It selectively reduces the nitro group without over-reducing the oxime or the quinazoline ring. This method avoids the use of toxic tin salts.

Reagents:

-

2-Nitrobenzaldoxime (1.0 equiv)

-

Aldehyde (R-CHO) (1.1 equiv)

-

Indium powder (3.0 equiv)

-

HCl (0.1 N aqueous solution)

-

Ethanol (Solvent)

Procedure:

-

Preparation: Dissolve 2-nitrobenzaldoxime (1 mmol) and the target aldehyde (1.1 mmol) in Ethanol (5 mL).

-

Activation: Add 0.1 N HCl (2 mL) to the solution.

-

Reduction: Add Indium powder (3 mmol) in a single portion.

-

Reaction: Stir the mixture vigorously at reflux temperature (

) for 4–6 hours. Monitor by TLC (typically 30% EtOAc/Hexane).-

Checkpoint: The nitro starting material (

) should disappear, and a fluorescent spot (Quinazoline-3-oxide) should appear.

-

-

Workup: Filter the hot reaction mixture through a Celite pad to remove unreacted Indium/Indium salts. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

and extract with Ethyl Acetate ( -

Purification: Dry organic layers over

and purify via silica gel flash chromatography.

Yield Expectation: 75–90% (Substrate dependent).

Protocol B: Zn/TiCl₄ Mediated Synthesis (Lewis Acid Activation)

Best for: Sterically hindered aldehydes or unreactive ketones.

Rationale:

Reagents:

-

2-Nitrobenzaldoxime (1.0 equiv)

-

Carbonyl partner (Aldehyde/Ketone) (1.2 equiv)

- (2.0 equiv)

-

Zn dust (4.0 equiv)

-

THF (Anhydrous)

Procedure:

-

Catalyst Formation: To a suspension of Zn dust in anhydrous THF (10 mL) at

, add -

Addition: Add a solution of 2-nitrobenzaldoxime and the carbonyl partner in THF slowly to the slurry.

-

Reflux: Warm to room temperature and then reflux for 2–4 hours.

-

Quench: Cool to

and quench carefully with -

Extraction: Filter the resulting precipitate. Extract the filtrate with DCM.

-

Deoxygenation Note: This method often yields the fully deoxygenated quinazoline directly due to the strong reducing power of the Ti species.

Protocol C: Deoxygenation of Quinazoline-3-Oxides

Required if Protocol A is used and the N-oxide is not the desired final product.

Reagents:

-

Quinazoline-3-oxide (from Protocol A)[1]

-

Phosphorus Trichloride (

) -

Chloroform (

)

Procedure:

-

Dissolve the quinazoline-3-oxide (1 mmol) in dry

(10 mL). -

Cool to

and add -

Reflux the mixture for 1–2 hours.

-

Pour into ice-water, basify with

(10%), and extract with -

Evaporate solvent to yield the pure quinazoline.

Data Summary & Troubleshooting

| Variable | Protocol A (Indium) | Protocol B (Zn/TiCl₄) |

| Primary Product | Quinazoline-3-oxide | Quinazoline (often fully reduced) |

| Reaction Time | 4–6 Hours | 2–4 Hours |

| Tolerance | High (tolerates -OH, -OMe) | Moderate (Lewis Acid sensitive groups) |

| Cost | High (Indium) | Low (Zn/Ti) |

| Scalability | Gram-scale | Multi-gram scale |

Troubleshooting Guide:

-